Cas no 68741-18-4 (Buterizine)

Buterizine structure
Buterizine structure
Product Name:Buterizine
Numero CAS:68741-18-4
MF:C31H38N4
MW:466.660227298737
CID:58851
PubChem ID:189902
Update Time:2025-04-18

Buterizine Proprietà chimiche e fisiche

Nomi e identificatori

    • Buterizine
    • 2-Butyl-5-[[4-[di(phenyl)methyl]piperazin-1-yl]methyl]-1-ethylbenzimidazole
    • 5-[(4-benzhydrylpiperazin-1-yl)methyl]-2-butyl-1-ethylbenzimidazole
    • 2-Butyl-5-((4-benzhydryl-1-piperazinyl)methyl)-1-ethylbenzimidazol
    • 5-(4-benzhydryl-piperazin-1-ylmethyl)-2-butyl-1-ethyl-1H-benzoimidazole
    • Buterizin
    • Buterizine (USAN)
    • Buterizine [USAN:INN]
    • Buterizino
    • Buterizinum
    • NS00126354
    • 1H-Benzimidazole, 2-butyl-5-((4-(diphenylmethyl)-1-piperazinyl)methyl)-1-ethyl
    • 2-Butyl-5-[[4-(diphenylmethyl)-1-piperazinyl]methyl]-1-ethylbenzimidazole
    • D03202
    • 5-((4-benzhydrylpiperazin-1-yl)methyl)-2-butyl-1-ethyl-1H-benzo[d]imidazole
    • 1H-Benzimidazole, 2-butyl-5-((4-(diphenylmethyl)-1-piperazinyl)methyl)-1-ethyl-
    • UNII-N8516V0WOM
    • R 38,198
    • BUTERIZINE [INN]
    • R 38198
    • N8516V0WOM
    • CHEBI:177619
    • Q27284697
    • NSC-328504
    • BUTERIZINE [USAN]
    • SCHEMBL120664
    • DTXSID40218864
    • R-38198
    • 2-Butyl-5-((4-(diphenylmethyl)-1-piperazinyl)methyl)-1-ethylbenzimidazole
    • NSC328504
    • NSC 328504
    • CHEMBL2104214
    • 2-Butyl-5-((4-diphenylmethyl)-1-piperazinyl)methyl)-1-ethylbenzimidazole
    • FT-0722736
    • 68741-18-4
    • Inchi: 1S/C31H38N4/c1-3-5-16-30-32-28-23-25(17-18-29(28)35(30)4-2)24-33-19-21-34(22-20-33)31(26-12-8-6-9-13-26)27-14-10-7-11-15-27/h6-15,17-18,23,31H,3-5,16,19-22,24H2,1-2H3
    • Chiave InChI: WLYWZMQECNKDLI-UHFFFAOYSA-N
    • Sorrisi: N1(C(C2C=CC=CC=2)C2C=CC=CC=2)CCN(CC2C=CC3=C(C=2)N=C(CCCC)N3CC)CC1

Proprietà calcolate

  • Massa esatta: 466.31000
  • Massa monoisotopica: 466.309647
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 35
  • Conta legami ruotabili: 9
  • Complessità: 587
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 2
  • XLogP3: 6.3
  • Superficie polare topologica: 24.3

Proprietà sperimentali

  • Densità: 1.1
  • Punto di ebollizione: 607.4°Cat760mmHg
  • Punto di infiammabilità: 321.1°C
  • Indice di rifrazione: 1.611
  • PSA: 24.30000
  • LogP: 6.18180
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD